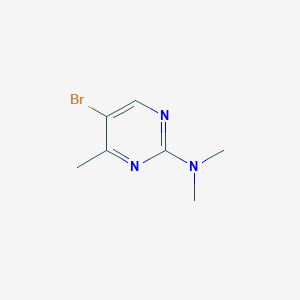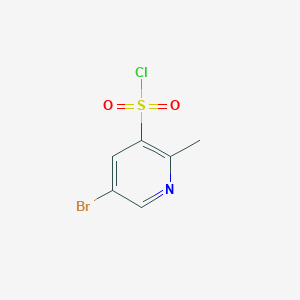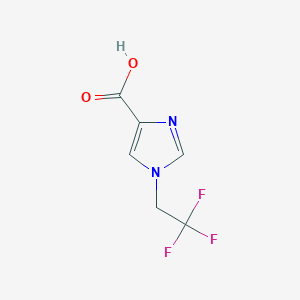
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride
Vue d'ensemble
Description
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride (4-FMBH) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of functional groups, making it useful in a variety of contexts. 4-FMBH is a useful reagent for synthesizing a variety of other compounds, and it has been used in a number of biochemical and physiological studies.
Applications De Recherche Scientifique
Comprehensive Analysis of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride Applications
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section as per your request.
Synthesis of Bioactive Compounds: The compound serves as a precursor in the synthesis of bioactive molecules. Its morpholine ring can act as a pharmacophore, mimicking the molecular structures of biological targets. This makes it valuable in the design of new drugs with potential therapeutic effects .
Development of Antimicrobial Agents: Research indicates that derivatives of this compound have shown promise as antimicrobial agents. The fluoro-benzoic acid moiety can be modified to enhance the antibacterial properties, particularly against Gram-positive bacterial strains .
Creation of Advanced Polymer Materials: In polymer science, 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride can be used to introduce morpholine functionalities into polymers, which can result in materials with improved flexibility, chemical resistance, and thermal stability.
Catalysis in Organic Synthesis: This compound may act as a catalyst or a catalyst ligand in organic synthesis reactions. The fluorine atom can influence the electronic properties of the molecule, thereby affecting the reaction pathways and yields.
Molecular Probes in Chemical Biology: Due to its unique structure, the compound can be utilized as a molecular probe in chemical biology studies. It can help in understanding the interaction between small molecules and biological macromolecules.
Analytical Chemistry Applications: In analytical chemistry, the compound’s distinct spectroscopic properties can be exploited. It can be used as a standard or a reagent in various spectroscopic methods, including NMR and mass spectrometry, to identify or quantify other substances.
Each application mentioned above reflects the versatility of 4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride in scientific research. Its potential extends across different disciplines, highlighting its importance as a research chemical. The information provided is based on current scientific knowledge and available research data .
Propriétés
IUPAC Name |
4-fluoro-3-morpholin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXZHHSYEKVLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)
